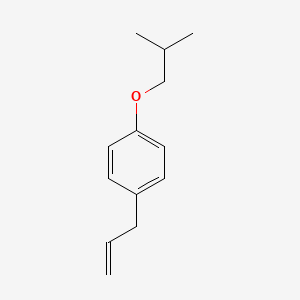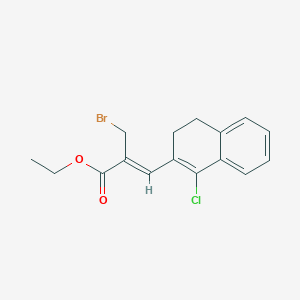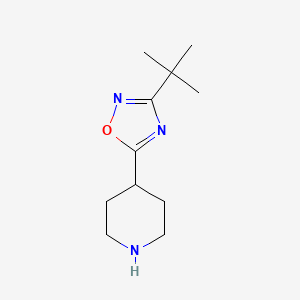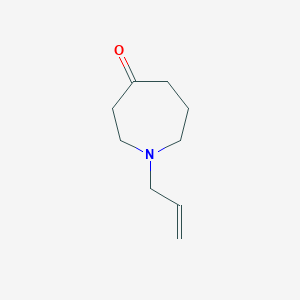
1-Methyl-3-(oxiran-2-yl)-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(oxiran-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and an oxirane (epoxide) ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxiran-2-yl)-1H-indole typically involves the reaction of indole derivatives with epoxide-containing reagents. One common method includes the reaction of 1-methylindole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(oxiran-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Methyl-3-(oxiran-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(oxiran-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is the basis for its potential therapeutic effects, such as inhibiting the growth of cancer cells or bacteria .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(oxiran-2-yl)-1H-indazole
- 1-Methyl-3-(oxiran-2-yl)-1H-imidazole
- 1-Methyl-3-(oxiran-2-yl)-1H-pyrrole
Comparison: 1-Methyl-3-(oxiran-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. Compared to similar compounds like 1-Methyl-3-(oxiran-2-yl)-1H-indazole, it may exhibit different reactivity and biological activity due to the differences in the heterocyclic ring structure .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-methyl-3-(oxiran-2-yl)indole |
InChI |
InChI=1S/C11H11NO/c1-12-6-9(11-7-13-11)8-4-2-3-5-10(8)12/h2-6,11H,7H2,1H3 |
Clé InChI |
LIPZLUYCJSWINC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)

![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)

![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)

![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)


![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)

